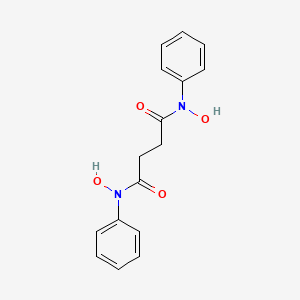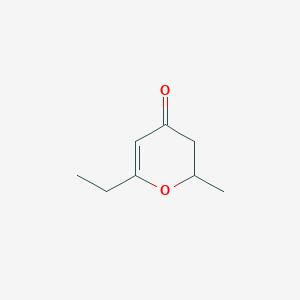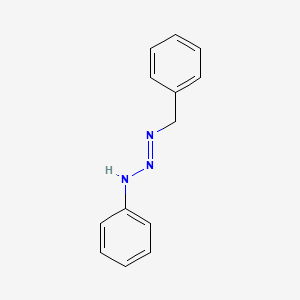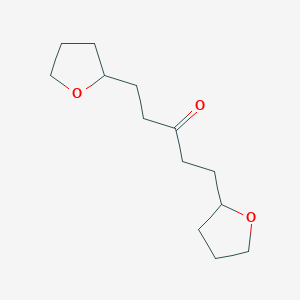
1,5-Bis(oxolan-2-yl)pentan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Bis(oxolan-2-yl)pentan-3-one is an organic compound characterized by the presence of two oxolane (tetrahydrofuran) rings attached to a pentan-3-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(oxolan-2-yl)pentan-3-one typically involves the reaction of a suitable precursor with oxolane derivatives under controlled conditions. One common method involves the use of a pentan-3-one derivative as the starting material, which undergoes a nucleophilic substitution reaction with oxolane derivatives in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, distillation, and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1,5-Bis(oxolan-2-yl)pentan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane derivatives with carboxylic acid groups, while reduction may produce alcohol derivatives.
Scientific Research Applications
1,5-Bis(oxolan-2-yl)pentan-3-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in drug design and development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 1,5-Bis(oxolan-2-yl)pentan-3-one involves its interaction with molecular targets through various pathways. The compound can act as a ligand, forming complexes with metal ions, which can influence its biological and chemical properties. The oxolane rings and ketone group play a crucial role in its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
1,5-Bis(1H-benzimidazol-2-yl)pentan-3-one: A similar compound with benzimidazole rings instead of oxolane rings.
1,5-Bis(6-chloro-1H-benzimidazol-2-yl)pentan-3-one: Another derivative with chloro-substituted benzimidazole rings.
Uniqueness
1,5-Bis(oxolan-2-yl)pentan-3-one is unique due to the presence of oxolane rings, which impart distinct chemical and physical properties compared to its benzimidazole counterparts
Properties
CAS No. |
21133-22-2 |
|---|---|
Molecular Formula |
C13H22O3 |
Molecular Weight |
226.31 g/mol |
IUPAC Name |
1,5-bis(oxolan-2-yl)pentan-3-one |
InChI |
InChI=1S/C13H22O3/c14-11(5-7-12-3-1-9-15-12)6-8-13-4-2-10-16-13/h12-13H,1-10H2 |
InChI Key |
HJVYYGDXIUORHP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CCC(=O)CCC2CCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


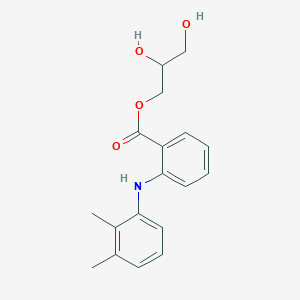
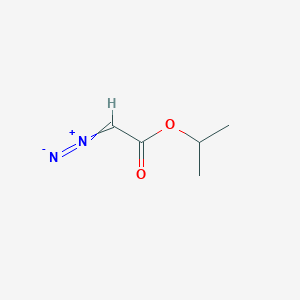
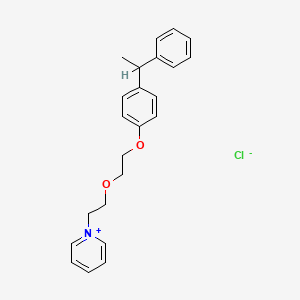
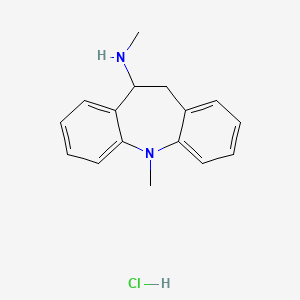
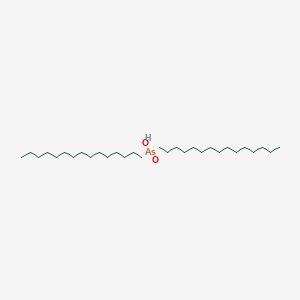
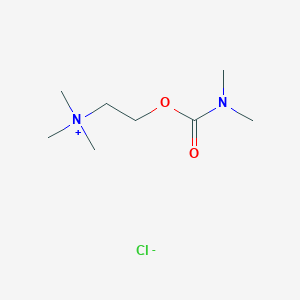
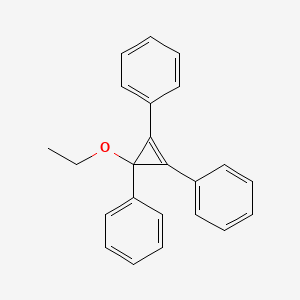

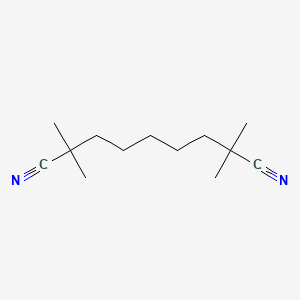
![1-phenylmethoxy-4-[(E)-2-(4-phenylmethoxyphenyl)ethenyl]benzene](/img/structure/B14719341.png)

